![molecular formula C19H16Cl2N2O B12584166 N-[2-(3,4-Dichlorophenyl)ethyl]-N'-naphthalen-1-ylurea CAS No. 648420-55-7](/img/structure/B12584166.png)
N-[2-(3,4-Dichlorophenyl)ethyl]-N'-naphthalen-1-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dichlorophényl)éthyl]-N'-naphtalène-1-ylurée est un composé organique synthétique qui a suscité l'intérêt dans divers domaines de la recherche scientifique. Ce composé est caractérisé par la présence d'un groupe dichlorophényle et d'un groupe naphtyle liés par une liaison éthylurée. Sa structure unique lui permet de participer à une variété de réactions chimiques et en fait un sujet d'étude précieux en chimie, en biologie, en médecine et dans l'industrie.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-[2-(3,4-dichlorophényl)éthyl]-N'-naphtalène-1-ylurée implique généralement la réaction de la 3,4-dichlorophénéthylamine avec l'isocyanate de naphtyle. La réaction est effectuée dans des conditions anhydres en présence d'un solvant approprié tel que le dichlorométhane ou le tétrahydrofurane. Le mélange réactionnel est agité à température ambiante ou à des températures légèrement élevées pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de N-[2-(3,4-dichlorophényl)éthyl]-N'-naphtalène-1-ylurée peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus peut inclure des étapes supplémentaires telles que la purification par recristallisation ou chromatographie pour garantir la haute pureté du produit final. L'utilisation de réacteurs automatisés et de systèmes à écoulement continu peut améliorer l'efficacité et l'extensibilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
N-[2-(3,4-dichlorophényl)éthyl]-N'-naphtalène-1-ylurée subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, ce qui entraîne la formation de produits réduits.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe dichlorophényle peut être remplacé par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou neutre.
Réduction : Hydrure de lithium et d'aluminium dans l'éther sec ou borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des amines ou des alcools. Les réactions de substitution peuvent entraîner la formation de divers dérivés substitués.
Applications de la recherche scientifique
N-[2-(3,4-dichlorophényl)éthyl]-N'-naphtalène-1-ylurée a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses interactions avec les enzymes et les récepteurs.
Médecine : La recherche se poursuit pour explorer ses applications thérapeutiques potentielles, telles que son utilisation comme candidat médicament pour le traitement de certaines maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la production de produits pharmaceutiques et d'agrochimiques.
Mécanisme d'action
Le mécanisme d'action de N-[2-(3,4-dichlorophényl)éthyl]-N'-naphtalène-1-ylurée implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier à ces cibles, modulant leur activité et conduisant à divers effets biologiques. Les voies exactes et les interactions moléculaires dépendent du contexte et de l'application spécifiques étudiés.
Applications De Recherche Scientifique
N-[2-(3,4-Dichlorophenyl)ethyl]-N’-naphthalen-1-ylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating certain diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[2-(3,4-Dichlorophenyl)ethyl]-N’-naphthalen-1-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application being studied.
Comparaison Avec Des Composés Similaires
N-[2-(3,4-dichlorophényl)éthyl]-N'-naphtalène-1-ylurée peut être comparée à d'autres composés similaires, tels que :
N-[2-(3,4-dichlorophényl)éthyl]-N-méthyl-2-(1-pyrrolidinyl)éthylamine : Ce composé possède un groupe dichlorophényle similaire, mais diffère par la présence d'un groupe pyrrolidinyle au lieu d'un groupe naphtyle.
N-[2-(3,4-dichlorophényl)éthyl]-4-n-butylpipérazine : Ce composé présente un cycle pipérazine, offrant différentes affinités de liaison et activités biologiques.
Le caractère unique de N-[2-(3,4-dichlorophényl)éthyl]-N'-naphtalène-1-ylurée réside dans ses caractéristiques structurelles spécifiques, qui confèrent une réactivité chimique et des propriétés biologiques distinctes par rapport à ses analogues .
Propriétés
Numéro CAS |
648420-55-7 |
|---|---|
Formule moléculaire |
C19H16Cl2N2O |
Poids moléculaire |
359.2 g/mol |
Nom IUPAC |
1-[2-(3,4-dichlorophenyl)ethyl]-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C19H16Cl2N2O/c20-16-9-8-13(12-17(16)21)10-11-22-19(24)23-18-7-3-5-14-4-1-2-6-15(14)18/h1-9,12H,10-11H2,(H2,22,23,24) |
Clé InChI |
OJENVPZLXSTWDH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NCCC3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-[(S)-Propane-2-sulfinyl]ethenyl}benzene](/img/structure/B12584096.png)
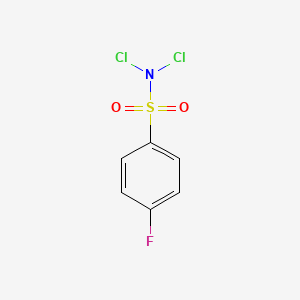
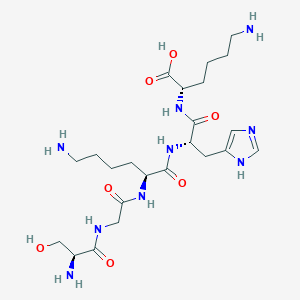
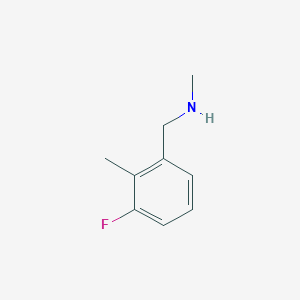
![Phosphonic acid, [[3-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12584126.png)
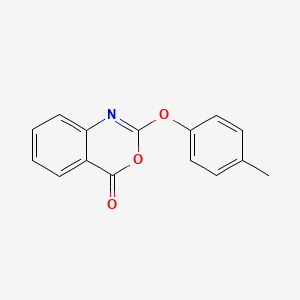
![2-Pyridinamine, 3-[(3,5-dimethylphenyl)methoxy]-](/img/structure/B12584150.png)
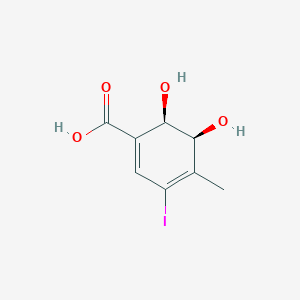
![Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro-](/img/structure/B12584156.png)
![Benzoic acid--5-{[tert-butyl(dimethyl)silyl]oxy}pentan-1-ol (1/1)](/img/structure/B12584165.png)

![(2S)-2-[[3-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B12584182.png)

